2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of imidazolidinedione, characterized by the presence of an ethyl group at the 1-position and two phenyl groups at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- typically involves the reaction of ethylamine with benzil to form the intermediate 1-ethyl-2,4-diphenylimidazolidine. This intermediate is then oxidized to yield the final product. The reaction conditions often require the use of a suitable oxidizing agent, such as potassium permanganate or hydrogen peroxide, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidinediones.
Scientific Research Applications
2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: Contains an ethyl and a methyl group at the 5-position.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Similar structure but with an additional ethyl group at the 3-position
Uniqueness
2,4-Imidazolidinedione, 1-ethyl-5,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54508-20-2 |
---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-ethyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-2-19-16(21)18-15(20)17(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,20,21) |
InChI Key |
HXSVCSTXGDMUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.